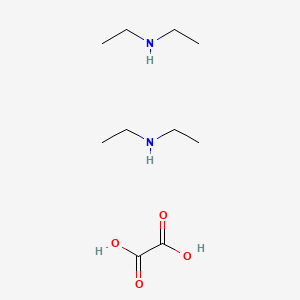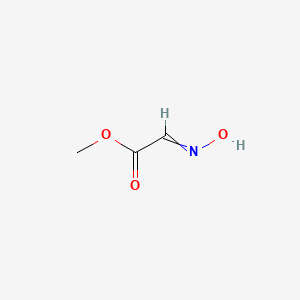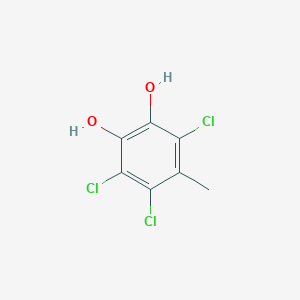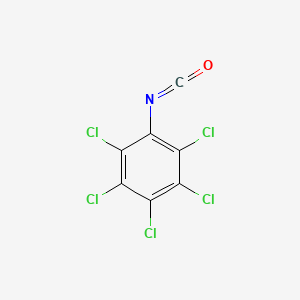
N-ethylethanamine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a secondary amine, meaning it has two ethyl groups attached to the nitrogen atom Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 It is a strong organic acid commonly found in plants and vegetables
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-ethylethanamine can be synthesized by the reaction of ethanol and ammonia in the presence of an oxide catalyst. The reaction is as follows:
CH3CH2OH+NH3→CH3CH2NH2+H2O
This reaction produces ethylamine, which can further react to form diethylamine and triethylamine.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.
Industrial Production Methods
Industrially, N-ethylethanamine is produced by the catalytic reaction of ethanol and ammonia. Oxalic acid is produced by the oxidation of carbohydrates or by the reaction of sodium formate with sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylethanamine undergoes typical reactions of secondary amines, including acylation, alkylation, and oxidation. It can react with acyl chlorides to form amides and with alkyl halides to form tertiary amines. Oxalic acid, being a strong acid, can participate in acid-base reactions, esterification, and decarboxylation.
Common Reagents and Conditions
Acylation: N-ethylethanamine reacts with acyl chlorides in the presence of a base to form amides.
Oxidation: Strong oxidizers like potassium permanganate can oxidize N-ethylethanamine to form acetaldehyde.
Esterification: Oxalic acid reacts with alcohols in the presence of an acid catalyst to form esters.
Major Products
Amides: Formed from the reaction of N-ethylethanamine with acyl chlorides.
Tertiary Amines: Formed from the reaction of N-ethylethanamine with alkyl halides.
Esters: Formed from the reaction of oxalic acid with alcohols.
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine and oxalic acid have various applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of other chemicals.
Biology: Oxalic acid is used in the study of metabolic pathways and as a chelating agent.
Medicine: Oxalic acid is used in the formulation of certain pharmaceuticals and as a cleaning agent in medical equipment.
Industry: N-ethylethanamine is used in the production of rubber, resins, and dyes. Oxalic acid is used in cleaning and bleaching applications.
Wirkmechanismus
N-ethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in acylation and alkylation reactions. Oxalic acid acts as a proton donor in acid-base reactions and as a chelating agent, binding to metal ions and forming stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylamine: A primary amine with one ethyl group attached to the nitrogen atom.
Triethylamine: A tertiary amine with three ethyl groups attached to the nitrogen atom.
Malonic Acid: A dicarboxylic acid similar to oxalic acid but with an additional methylene group.
Uniqueness
N-ethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wider range of reactions compared to primary amines. Oxalic acid is unique due to its strong acidity and ability to form stable complexes with metal ions.
Eigenschaften
CAS-Nummer |
26534-53-2 |
|---|---|
Molekularformel |
C10H24N2O4 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-ethylethanamine;oxalic acid |
InChI |
InChI=1S/2C4H11N.C2H2O4/c2*1-3-5-4-2;3-1(4)2(5)6/h2*5H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
KFKKXDNPLASYMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CCNCC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)









